(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD30719345 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is often used in research due to its specific reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30719345 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of MFCD30719345 often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
MFCD30719345 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving MFCD30719345 typically require specific reagents and conditions, such as:
Oxidizing agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing agents: These include substances like sodium borohydride or lithium aluminum hydride.
Catalysts: These include substances like palladium on carbon or platinum.
Major Products
The major products formed from the reactions of MFCD30719345 depend on the specific reaction conditions and reagents used. These products can include various derivatives and complexes that have unique properties and applications.
Scientific Research Applications
MFCD30719345 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in the study of biochemical pathways and as a tool for probing biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD30719345 involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(trifluoroacetate) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with nitrogen atoms contributing to its unique properties. Its IUPAC name is (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane bis(2,2,2-trifluoroacetate), and it has a molecular formula of C8H12F6N2O4. The trifluoroacetate groups enhance its solubility and reactivity in biological systems.
Pharmacological Effects
Research indicates that compounds similar to (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane exhibit various pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against a range of pathogens, including Streptococcus pyogenes and Proteus mirabilis .
- Neuroprotective Effects : Studies suggest potential neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, reducing cytokine production and modulating immune responses .
The biological activity of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is believed to involve several mechanisms:
- Receptor Interaction : It may act as an antagonist or partial agonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability .
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory processes or microbial metabolism .
1. Neuroprotective Study
A study evaluated the neuroprotective effects of a related compound on PC12 cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and ROS production, suggesting its potential utility in treating neurodegenerative conditions .
2. Antimicrobial Efficacy
In a series of assays against various bacterial strains, the compound demonstrated an IC50 value as low as 15 μg/mL against Streptococcus pyogenes, indicating strong antibacterial activity .
Data Tables
Activity Type | Target Organism/Condition | IC50/Effect |
---|---|---|
Antibacterial | Streptococcus pyogenes | 15 μg/mL |
Neuroprotection | PC12 Cells | Reduced ROS production |
Anti-inflammatory | Cytokine Production | Significant reduction |
Properties
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-5-2-7-3-6(5)8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFZXHWFYQQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.